1-Butyl-1h-indazol-6-amine
Description
1-Butyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound featuring an indazole core substituted with a butyl group at the 1-position and an amino group at the 6-position. Its molecular formula is C₁₁H₁₅N₃, derived by extending the alkyl chain of analogous compounds such as 1-ethyl-1H-indazol-6-amine (C₉H₁₁N₃) . The compound is synthesized via alkylation of the indazole scaffold, a method shared with structurally similar derivatives like 1-ethyl, 1-propyl, and 1-benzyl variants .
This compound has been cataloged as a primary amine product but is currently listed as discontinued by suppliers like CymitQuimica .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-butylindazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h4-5,7-8H,2-3,6,12H2,1H3 |
InChI Key |
ICIIEHPKFUJZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1-Butyl-1H-indazol-6-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group at position 6 participates in substitution reactions with electrophiles:
-
Alkylation : Reacts with alkyl halides (e.g., bromobutane) under basic conditions (NaH/DMF) to form N-alkylated derivatives .
-
Acylation : Forms N-acyl derivatives when treated with acyl chlorides or anhydrides in inert solvents .
Example Reaction :
Condensation Reactions
The amino group engages in condensation with carbonyl compounds:
-
Knoevenagel Adduct Formation : Reacts with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds to generate fused heterocycles (e.g., indazolo[5,4-b] naphthyridine) .
-
Formaldehyde Interaction : Forms (1H-indazol-1-yl)methanol derivatives in aqueous HCl via hydroxymethylation .
-
Reduction of nitro intermediates to 6-aminoindazole.
-
Condensation with Knoevenagel intermediates.
-
Intramolecular cyclization to yield fused products.
Suzuki Cross-Coupling
The indazole core participates in palladium-catalyzed coupling:
-
Reagents : Aryl/heteroaryl boronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ base.
-
Applications : Synthesizes biaryl derivatives for drug discovery .
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF/H₂O |
| Temperature | 80–100°C |
| Yield | 65–85% |
Reduction and Oxidation
-
Reduction : The imine group in intermediates is reduced to amines using NaBH₄ or H₂/Pd-C .
-
Oxidative Degradation : Decomposes under strong oxidants (e.g., HNO₃) to release CO and NOₓ.
Ring-Closure Reactions
The indazole scaffold undergoes cyclization with electrophiles:
-
Heterocycle Formation : Reacts with α,β-unsaturated carbonyls to form pyridine- or quinoline-fused systems .
Comparative Reactivity
The butyl group enhances lipophilicity and steric effects compared to simpler indazoles:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 1H-Indazole-6-amine | Lacks butyl group | Lower solubility, reduced steric hindrance |
| 2H-Indazole | Tautomeric form | Altered electronic distribution |
Mechanistic Insights
-
CYP450 Metabolism : Oxidized by CYP2C19/CYP3A4 enzymes, forming hydroxylated metabolites.
-
Binding Interactions : The butyl group increases hydrophobic interactions with CB1 receptors, influencing bioactivity.
Stability and Handling
-
Thermal Sensitivity : Decomposes above 200°C; store at 2–8°C under inert gas.
-
Incompatibilities : Avoid strong acids/bases, halogens, and peroxides.
Scientific Research Applications
1-Butyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-butyl-1H-indazol-6-amine with key analogs, highlighting differences in molecular weight, substituents, and structural features:
Key Findings:
In contrast, 1-ethyl-1H-indazol-6-amine (C₉H₁₁N₃) exhibits higher solubility in aqueous environments due to its shorter alkyl chain .
Aromatic vs. Aliphatic Substituents :
- The benzyl group in 1-benzyl-1H-indazol-6-amine introduces aromaticity, which may facilitate interactions with hydrophobic enzyme pockets or aromatic residues in target proteins .
Biological Activity
1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | 1-butylindazol-6-amine |
| InChI Key | ICIIEHPKFUJZBY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(N1C2=C(C=CC(=C2)N)C=N1) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in various cellular processes, including cell growth and survival. This inhibition can lead to the modulation of signaling pathways associated with inflammation and cancer progression .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of indazole derivatives, including this compound, were evaluated for their anti-proliferative effects against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.9 to 59.0 μM across different cell lines, indicating its potential for further development as a therapeutic agent .
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies suggest that modifications to the indazole scaffold can enhance these properties, making it a versatile candidate for drug development.
Study on Indoleamine 2,3-Dioxygenase (IDO) Inhibition
A study focused on the synthesis and bioevaluation of novel aminoindazole derivatives found that specific compounds exhibited potent inhibition of IDO1, a target implicated in cancer immunotherapy. One derivative showed an IC50 value of 0.4 μM against human colorectal cancer cells (HCT116), suggesting that structural modifications similar to those in this compound could yield promising anticancer agents .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to interact differently compared to other indazole derivatives. Below is a comparison table highlighting some similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1H-Indazol-6-amine | Basic structure without additional substituents | Lacks the butyl group |
| 5-Methylindazole | Methyl group at position 5 | Altered electronic properties due to methylation |
| 3-Iodoindazole | Iodine substituent at position 3 | Increased reactivity due to halogen substitution |
| 4-Aminoindazole | Amino group at position 4 | Different biological activity profile |
Q & A
Q. Critical Factors :
- Temperature: Higher temperatures (>100°C) may degrade sensitive amine groups.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Catalyst loading: Pd-based catalysts (e.g., Pd(OAc)₂) improve efficiency but increase cost .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
Advanced: How can SHELXL refinement resolve disorder in the butyl chain during crystallographic analysis?
Methodological Answer:
Disorder in flexible alkyl chains (e.g., butyl groups) is addressed using SHELXL ’s PART and AFIX commands:
PART : Split the disordered chain into two occupancy components (e.g., PART 0.6 and 0.4).
AFIX 66 : Apply geometric restraints to maintain realistic bond lengths and angles.
ISOR : Restrain anisotropic displacement parameters for overlapping atoms.
Example : In 1,3-Dimethyl-1H-indazol-6-amine (analogous structure), disorder refinement reduced R₁ from 0.12 to 0.055 by partitioning the methyl group into two sites .
Advanced: How to resolve contradictions in biological activity data for indazol-6-amine derivatives across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:
Structural Benchmarking : Compare IC₅₀ values of this compound with analogs (e.g., 6-Bromo or 6-Chloro derivatives) under identical conditions .
Kinetic Studies : Monitor time-dependent inhibition to distinguish reversible vs. irreversible binding.
Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on binding affinity. For example, electron-withdrawing groups (Br, Cl) may enhance π-π stacking in enzyme pockets .
Advanced: What experimental design considerations are critical for synthesizing this compound under inert conditions?
Methodological Answer:
- Moisture/Oxygen Sensitivity :
- Reaction Monitoring :
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Catalyst (Pd) | 2–5 mol% | Balances cost |
| Reaction Time | 12–18 hours | Avoids side products |
Advanced: How to analyze hydrogen-bonding networks in this compound crystals?
Methodological Answer:
- SHELX Instructions :
- Use HTAB to generate hydrogen-bond tables.
- Refine H-atom positions with AFIX 147 (riding model).
- Example : In 1,3-Dimethyl-1H-indazol-6-amine, N—H⋯N interactions (d = 2.89 Å, θ = 165°) form infinite chains along the b-axis. PLATON analysis confirmed a 3D network with 6-membered rings .
Basic: What are the key purity assessment protocols for this compound?
Methodological Answer:
- HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 minutes. Purity >98% required for biological assays .
- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N.
Advanced: How to design a structure-activity relationship (SAR) study for indazol-6-amine derivatives?
Methodological Answer:
Library Design : Synthesize analogs with varied substituents (e.g., alkyl, halogen, nitro) at positions 1, 3, and 2.
Data Collection :
- Measure logP (shake-flask method) and pKₐ (potentiometric titration).
- Correlate with IC₅₀ values from kinase inhibition assays .
Statistical Analysis : Use partial least squares (PLS) regression to identify key descriptors (e.g., Hammett σ, molar refractivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
